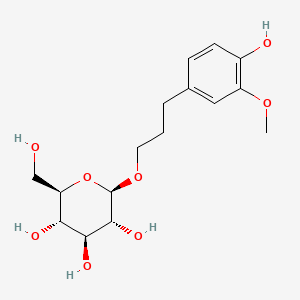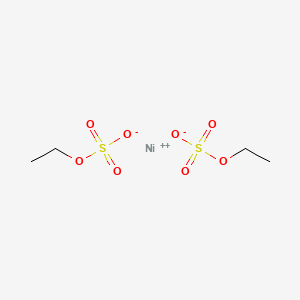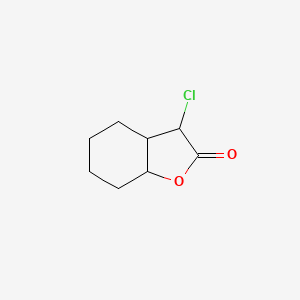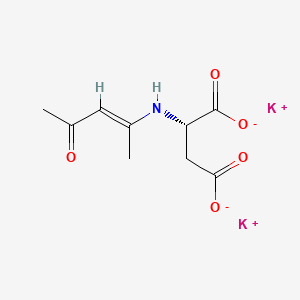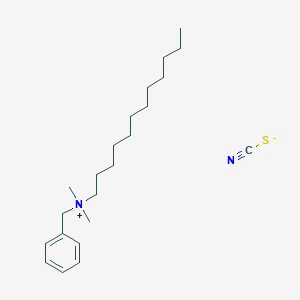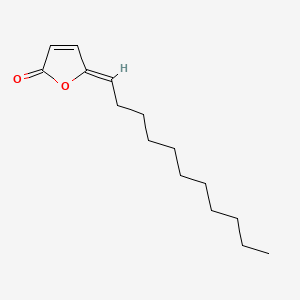![molecular formula C21H45NO4 B12664211 2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol CAS No. 97259-63-7](/img/structure/B12664211.png)
2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol is a chemical compound with the molecular formula C21H45NO4 and a molecular weight of 375.5863. It is known for its unique structure, which includes a tertiary amine, two hydroxyl groups, two primary alcohols, and two aliphatic ethers . This compound is often used in various industrial and research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol typically involves the reaction of dodecyloxyethanol with a suitable amine and an alkylating agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol are used to dissolve the reactants.
Catalyst: Acidic or basic catalysts may be employed to speed up the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Handling: Ensuring the purity of dodecyloxyethanol and other reactants.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Purification: Using techniques like distillation or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or sulfonates.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols or amines.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
2,2’-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving cell membrane interactions and permeability.
Medicine: Potential use in drug delivery systems due to its amphiphilic nature.
Industry: As a surfactant in detergents and emulsifiers.
Mechanism of Action
The mechanism of action of 2,2’-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol involves its interaction with molecular targets such as cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
- **2,2’-[2-(Dodecyloxy)ethyl]imino]bisethanol
- Triethanolamine
Uniqueness
Compared to similar compounds, 2,2’-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol has a unique combination of functional groups that provide it with distinct chemical properties. Its tertiary amine and multiple hydroxyl groups make it particularly versatile in various chemical reactions and applications.
Properties
CAS No. |
97259-63-7 |
|---|---|
Molecular Formula |
C21H45NO4 |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
2-[3-(2-dodecoxyethoxy)propyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C21H45NO4/c1-2-3-4-5-6-7-8-9-10-11-18-25-20-21-26-19-12-13-22(14-16-23)15-17-24/h23-24H,2-21H2,1H3 |
InChI Key |
XITWNPISXBICLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




